

Montixanthone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Montixanthone

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An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Natural Xanthone

Introduction

Montixanthone, a naturally occurring xanthone, has garnered interest within the scientific community for its potential therapeutic applications. Found in plant species such as *Cudrania fruticosa* and *Garcinia mangostana*, this polyphenol belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Montixanthone**, detailed experimental protocols for its analysis, and an exploration of its potential modulation of key signaling pathways relevant to drug discovery and development.

Physical and Chemical Properties

Montixanthone is a yellow powder at room temperature.^{[5][6]} While a definitive melting point has not been reported in the available literature, its molecular formula and weight have been established. The compound is soluble in a range of organic solvents, indicating its potential for formulation in various delivery systems.

Table 1: Physical and Chemical Properties of **Montixanthone**

Property	Value	Source(s)
IUPAC Name	1,3,7-Trihydroxy-2-methoxyxanthone	N/A
CAS Number	876305-36-1	[7]
Molecular Formula	C ₁₄ H ₁₀ O ₆	[7]
Molecular Weight	274.23 g/mol	[7]
Physical Description	Powder	[5][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5][6]
Melting Point	Not reported in available literature	N/A

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of natural products. While complete spectral data for **Montixanthone** is not fully available in the public domain, the following provides an overview of expected and reported spectral characteristics for xanthenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of a molecule. A reported ¹³C NMR spectrum for 1,3,7-trihydroxy-2-methoxyxanthone provides key chemical shift values.

Table 2: ¹³C NMR Spectral Data of **Montixanthone** (as 1,3,7-Trihydroxy-2-methoxyxanthone)

Position	Chemical Shift (δ) in ppm
1	161.8
2	108.7
3	165.2
4	93.6
4a	156.8
5	115.5
6	121.0
7	145.4
8	108.1
8a	145.4
9 (C=O)	181.7
9a	102.7
10a	156.8
OCH ₃	60.5

Solvent: C₅D₅N. Data from Pinheiro et al., Phytochemistry, 1998.

¹H NMR Spectrum: A proton NMR spectrum would provide detailed information about the hydrogen atoms in the **Montixanthone** structure, including their chemical environment and coupling interactions. While specific experimental data for **Montixanthone** is not available, a typical ¹H NMR spectrum of a xanthone derivative would show signals in the aromatic region (δ 6.0-8.5 ppm) and for the methoxy group (around δ 3.9 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **Montixanthone** is expected to show characteristic absorption bands corresponding to its functional groups. These would include broad O-H stretching vibrations for the hydroxyl groups (around 3200-3600 cm⁻¹), C=O stretching for the ketone group (around

1650 cm^{-1}), and C-O stretching for the ether and methoxy groups (in the 1000-1300 cm^{-1} region). Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **Montixanthone**. In an electrospray ionization (ESI) mass spectrum, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 275.0504. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of **Montixanthone**, adapted from standard laboratory procedures for natural products.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **Montixanthone** powder sample is completely dry.
- Place a small amount of the powder on a clean, dry watch glass.

- Gently press the open end of a capillary tube into the powder until a small amount (2-3 mm in height) enters the tube.
- Invert the capillary tube and tap it gently on a hard surface to pack the powder at the sealed end.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough measurement may be necessary if the melting point is unknown).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first signs of melting are observed (T1).
- Record the temperature at which the entire sample has melted (T2).
- The melting point is reported as the range T1-T2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

- Weigh approximately 5-10 mg of **Montixanthone** and dissolve it in a minimal amount of the chosen deuterated solvent in a small vial.

- Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
- Adjust the final volume to approximately 0.6 mL with the deuterated solvent.
- Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.
- Insert the NMR tube into the spectrometer's spinner turbine.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument for optimal resolution.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Agate mortar and pestle
- KBr pellet press
- KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

- Thoroughly dry the **Montixanthone** powder and spectroscopic grade KBr powder in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **Montixanthone** with about 100-200 mg of KBr. The mixture should be ground to a very fine, homogenous powder.

- Place the powder mixture into the die of a KBr pellet press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Apparatus:

- Mass spectrometer (e.g., LC-MS with ESI or APCI source)
- Liquid chromatograph (if using LC-MS)
- Syringe pump (for direct infusion)
- Appropriate solvents (e.g., methanol, acetonitrile, water)

Procedure (LC-MS with ESI):

- Prepare a dilute solution of **Montixanthone** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture (e.g., methanol/water).
- Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient suitable for separating xanthones.
- Configure the mass spectrometer with the electrospray ionization (ESI) source in either positive or negative ion mode.

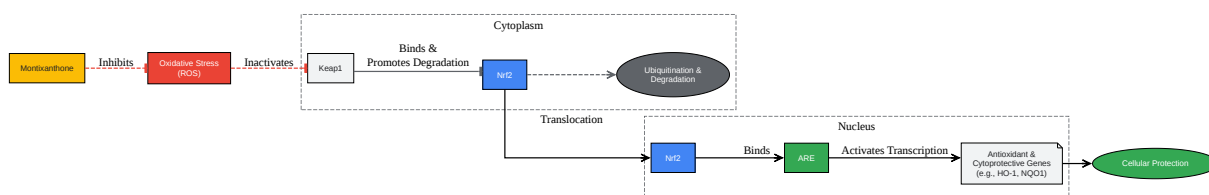
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) for maximum signal intensity of the analyte.
- Inject the sample solution into the LC-MS system.
- Acquire the mass spectral data over the desired mass range. The data will provide the mass-to-charge ratio of the parent ion and any fragment ions.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **Montixanthone** are limited, the known biological activities of related xanthones from *Garcinia mangostana* and *Cudrania fruticosa* suggest potential involvement in several key cellular signaling cascades. Xanthones are recognized for their antioxidant and anti-inflammatory effects, which are often mediated through the Nrf2/ARE and NF-κB pathways.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural polyphenols, including xanthones, are known activators of this pathway.

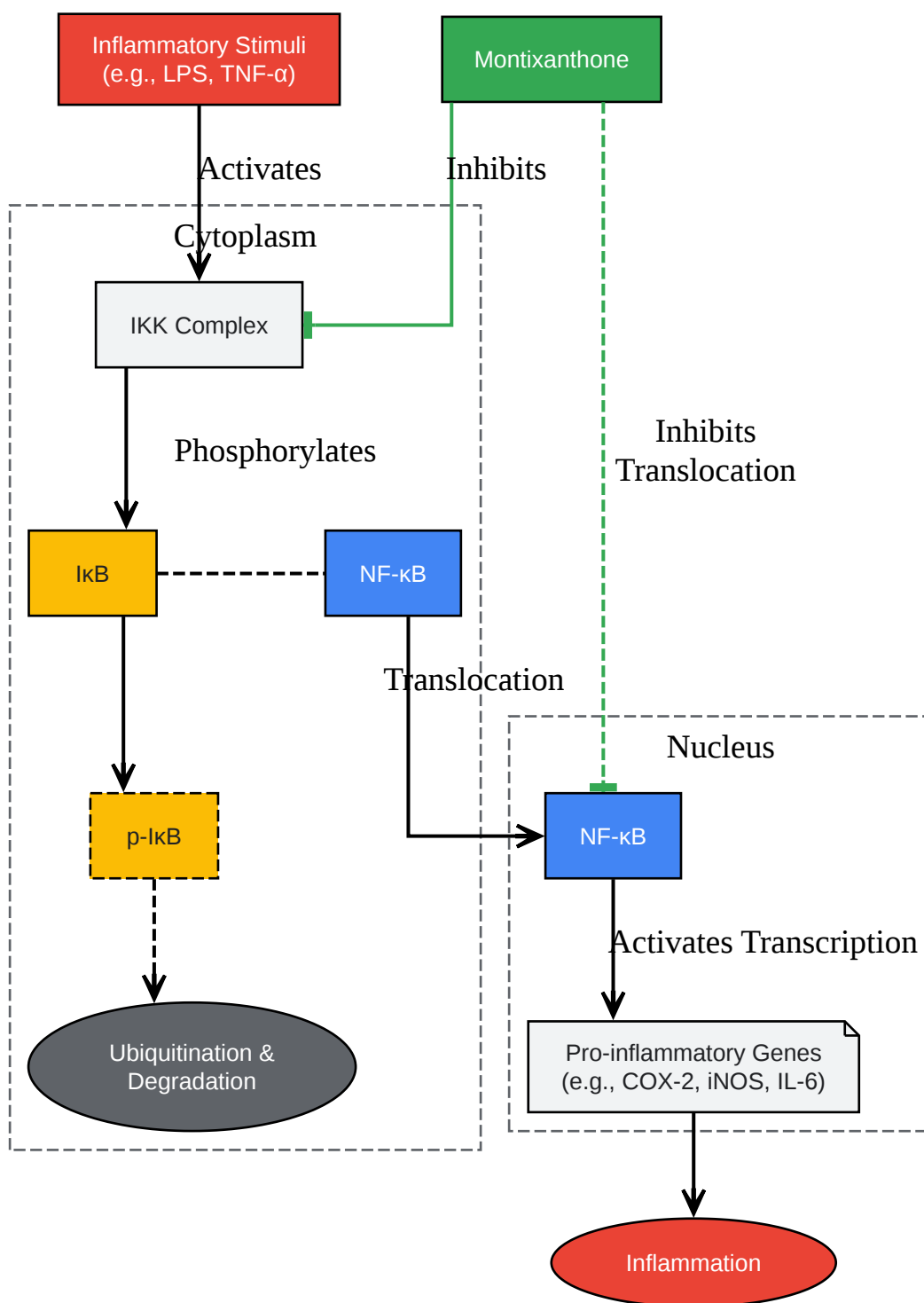


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Nrf2/ARE signaling pathway potentially activated by **Montixanthone**.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory properties of many xanthones are attributed to their ability to inhibit this pathway.



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NF-κB signaling pathway potentially inhibited by **Montixanthone**.

Conclusion

Montixanthone presents a compelling profile as a bioactive natural product for further investigation. This guide has summarized the currently available physicochemical data and provided a framework for its experimental characterization. The likely involvement of **Montixanthone** in critical cellular signaling pathways, such as Nrf2/ARE and NF- κ B, underscores its potential for development as a therapeutic agent for diseases with an underlying oxidative stress or inflammatory component. Further research is warranted to fully elucidate its spectral properties, confirm its biological activities, and definitively map its interactions with cellular signaling networks. Such studies will be crucial in unlocking the full therapeutic potential of this promising xanthone.

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- To cite this document: BenchChem. [Montixanthone: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12391943#physical-and-chemical-properties-of-montixanthone>]

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